(2-Methylquinolin-3-YL)(phenyl)methanone
Description
Significance of Quinolines as Heterocyclic Scaffolds in Advanced Organic Synthesis
Quinoline (B57606), a bicyclic heterocyclic compound, is a cornerstone in the field of organic and medicinal chemistry. researchgate.net Its fused benzene (B151609) and pyridine (B92270) ring system provides a rigid and versatile scaffold for the development of a wide array of functionalized molecules. nih.gov The presence of the nitrogen atom imparts unique chemical properties, allowing for various substitution reactions at different positions on the rings. nih.gov
This adaptability makes quinoline and its derivatives "privileged scaffolds" in drug discovery and materials science. iucr.orgrsc.org Many natural and synthetic quinoline-based compounds exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. rsc.orgnih.gov The ability to functionalize the quinoline nucleus at multiple sites enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules, making it an invaluable building block in the synthesis of complex and therapeutically relevant compounds. nih.govthesciencein.org
Structural Characteristics of 2-Methylquinoline (B7769805) Derivatives
The introduction of a methyl group at the 2-position of the quinoline ring, as seen in 2-methylquinoline (also known as quinaldine), significantly influences the molecule's reactivity and physical properties. nbinno.comwikipedia.org The methyl group is electron-donating, which can affect the electron density of the quinoline ring system and influence the regioselectivity of further chemical modifications.
From a structural standpoint, 2-methylquinoline is a colorless to light-yellow oily liquid with a characteristic odor. nbinno.com Its molecular formula is C10H9N. nbinno.com The presence of the methyl group at the 2-position can also introduce steric hindrance, which may direct the course of certain reactions. These derivatives serve as important precursors in the synthesis of more complex molecules, including dyes and various biologically active compounds. iucr.orgnih.gov
Overview of 3-Acylated Quinoline Systems in Chemical Research
The incorporation of an acyl group at the 3-position of the quinoline ring creates a 3-acylquinoline system, which is a key structural motif in a variety of compounds. This functionalization introduces a ketone group, providing a reactive site for further synthetic transformations. The synthesis of 3-acylquinolines can be achieved through various methods, including domino reactions between N,N-dimethyl enaminones and anilines. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2-methylquinolin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-15(17(19)13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)18-12/h2-11H,1H3 |
InChI Key |
DLKVUJVTIFJMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 2 Methylquinolin 3 Yl Phenyl Methanone
Post-Cyclization Functionalization Strategies for 2-Methylquinoline (B7769805) Derivatives
An alternative synthetic paradigm involves the initial construction of a 2-methylquinoline core, followed by the introduction of the benzoyl group at the C3 position. This approach relies on the selective functionalization of the pre-formed heterocyclic system.
Transformation and Derivatization of the 2-Methyl Group for Precursor Synthesis
A more fruitful post-cyclization strategy involves using the 2-methyl group as a synthetic handle. The C(sp³)–H bonds of the methyl group are activated by the adjacent ring nitrogen, making them amenable to a variety of transformations. researchgate.netacs.org
Functionalizing the C2-methyl group can generate advanced intermediates, which can then be further elaborated to the target ketone.
Arylation Strategies:
Directly attaching an aryl group to the C2-methyl position has been achieved through several innovative methods that activate the C(sp³)–H bond.
Catalyst- and Solvent-Free [5+1] Annulation: A novel approach involves the reaction of 2-methylquinolines with diynones under catalyst- and solvent-free conditions. This [5+1] annulation directly constructs a new six-membered aromatic ring attached to the C2 position, effectively achieving arylation of the original methyl group. nih.govrsc.org
Rhodium-Catalyzed Direct Arylation: Rh(I)-catalyzed methods enable the direct arylation of 2-methylpyridines and quinolines with aryl bromides. escholarship.orgnih.gov This reaction proceeds via C–H bond activation at the C2 position of the quinoline (B57606) ring itself, rather than the methyl group, leading to 2-arylquinolines. However, related rhodium(III) catalysis has been used for C(sp³)–H activation of 8-methylquinolines, highlighting the potential for metal-catalyzed functionalization of methyl groups at other positions. acs.orgacs.org
Metal-Free Tandem Cyclization: An environmentally friendly strategy utilizes iodine and an oxidant like TBHP to functionalize the C(sp³)–H bonds of 2-methylquinolines. The methyl group is believed to be oxidized in situ to an aldehyde, which then participates in a tandem cyclization with 2-styrylanilines to produce functionalized quinolines. acs.orgnih.gov
Alkylation Strategies:
Introducing alkyl groups to the C2-methyl position is also a well-established transformation.
Rhodium-Catalyzed Alkylation: Rh(I)-phosphine catalyst systems are effective for the ortho-alkylation of nitrogen-containing heterocycles, including quinolines, using olefins as the alkylating agents. nih.gov These reactions proceed via C-H activation and can be performed with catalyst loadings as low as 1% Rh. nih.gov
These C2-methyl functionalization strategies are summarized in the table below, showcasing the variety of conditions and coupling partners that can be employed.
| Reaction Type | Catalyst System | Coupling Partner | Key Features |
| [5+1] Annulation | None (Thermal) | Diynones | Catalyst- and solvent-free; atom-economic. nih.gov |
| Tandem Cyclization | I₂ / TBHP | 2-Styrylanilines | Metal-free; proceeds via in-situ aldehyde formation. nih.gov |
| Rh(I)-Catalyzed Alkylation | [RhCl(coe)₂]₂ / PCy₃·HCl | Olefins | High concentration; low catalyst loading possible. nih.gov |
These methods provide robust pathways to elaborate the 2-methylquinoline core, creating precursors that could potentially be converted to the final (2-Methylquinolin-3-YL)(phenyl)methanone target through subsequent synthetic steps.
C(sp3)–H Functionalization Adjacent to the Quinoline Nucleus
The direct functionalization of C(sp3)–H bonds is a powerful tool in organic synthesis, offering an atom-economical approach to complex molecules. In the context of synthesizing this compound, the functionalization of the methyl group at the C2 position of the quinoline nucleus is a key consideration. While a direct one-step conversion of the 2-methyl group to the 3-benzoyl moiety is not a standard transformation, the initial activation of this C(sp3)–H bond is a critical step in multi-step synthetic pathways.
Various methods have been developed for the C(sp3)–H functionalization of 2-methyl azaarenes, including 2-methylquinolines. These methods often involve an initial oxidation of the methyl group. For instance, the Kornblum oxidation, utilizing an iodine-DMSO medium, can convert the methyl group into an aldehyde. This heteroaromatic aldehyde can then serve as a versatile intermediate for further transformations to construct more complex scaffolds.
Another approach involves transition metal-catalyzed C-H activation. For example, copper-catalyzed tandem aerobic oxidative cyclization has been used for the synthesis of quinolines from 2-vinylanilines and 2-methylquinolines via C(sp3)-H/C(sp2)-H bond functionalization, with dioxygen as the oxidant. While these methods showcase the feasibility of functionalizing the 2-methyl group, the subsequent steps to introduce the phenylmethanone group at the C3 position would require further synthetic design.
A plausible, albeit multi-step, strategy for the synthesis of this compound commencing with C(sp3)–H functionalization could involve the following conceptual pathway:
Oxidation of the 2-methyl group: Conversion of the methyl group of a suitable 2-methylquinoline precursor to a carbonyl or a related functional group.
Introduction of the C3 substituent: A subsequent reaction to introduce the benzoyl group at the C3 position. This could potentially be achieved through a Friedel-Crafts type reaction on a pre-functionalized quinoline core, or through a cross-coupling reaction.
It is important to note that more direct methods for the synthesis of 3-acylquinolines, such as the Friedländer synthesis, are often employed. This reaction condenses a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. For the synthesis of this compound, this could involve the reaction of a 2-aminobenzophenone (B122507) with a β-dicarbonyl compound that provides the 2-methyl and 3-acyl functionalities.
Green Chemistry Principles and Sustainable Approaches in the Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines to minimize environmental impact.
Development of Solvent-Free and Aqueous Reaction Conditions
The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free and aqueous reaction conditions is a key area of green chemistry.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. Mechanochemical methods, such as ball milling, have been successfully applied to Friedel-Crafts acylation reactions, which are relevant to the synthesis of aryl ketones nih.gov. These solvent-free conditions can provide an environmentally friendly alternative to traditional solution-phase synthesis nih.gov. For the synthesis of quinoline derivatives, solvent-free approaches have been developed using heterogeneous catalysts. For instance, the Friedländer synthesis has been carried out under solvent-free conditions using a recyclable Brønsted acid functionalized graphitic carbon nitride catalyst nih.gov.
| Reaction Type | Catalyst | Conditions | Advantage |
| Friedländer Synthesis | Brønsted acid functionalized g-C3N4 | Solvent-free, 100 °C | Recyclable catalyst, reduced waste nih.gov |
| Friedel-Crafts Acylation | Aluminum trichloride | Ball milling | Avoids toxic solvents nih.gov |
Aqueous Synthesis:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Hantzsch reaction, for example, has been adapted for the synthesis of novel quinoline-substituted 1,4-dihydropyridine derivatives in an aqueous medium figshare.com. Furthermore, multicomponent reactions for the synthesis of complex quinoline derivatives have been successfully performed in aqueous media using recyclable catalysts like titanium dioxide nanoparticles tandfonline.com.
Design of Recyclable and Highly Efficient Catalysts
The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of synthetic processes.
Several types of recyclable catalysts have been developed for quinoline synthesis:
Heterogeneous Catalysts: Solid-supported catalysts are easily separated from the reaction mixture and can be reused. Examples include Cp2ZrCl2 supported on MCM-41, which has been used for the synthesis of quinoline derivatives and can be reused multiple times without significant loss of activity researchgate.net. Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has also been shown to be a recyclable catalyst for the Friedländer synthesis of quinolines nih.gov.
Nanocatalysts: Nanoparticles offer a high surface area-to-volume ratio, often leading to high catalytic activity. Magnetic nanoparticles, such as Fe3O4, can be easily recovered using an external magnet. These have been used in the synthesis of quinoline derivatives iau.ir.
Ionic Liquids: Certain ionic liquids can act as both solvent and catalyst and can be recycled. Brønsted-acidic ionic liquids have been shown to be efficient and recyclable catalysts for the Friedländer reaction mdpi.com.
| Catalyst | Reaction | Recyclability | Reference |
| Cp2ZrCl2/MCM-41 | Synthesis of quinolines from anilines and aldehydes | Reused at least three times | researchgate.net |
| g-C3N4-CO-(CH2)3-SO3H | Friedländer synthesis | Reused for up to 6 cycles | nih.gov |
| Fe3O4/KF/Clinoptilolite@MWCNTs | Multicomponent synthesis of furo[2,3-f]quinolines | Reusable | iau.ir |
| [Msim][OOCCCl3] (Ionic Liquid) | Friedländer synthesis | Recyclable | mdpi.com |
Utilization of Microwave-Assisted and Flow Chemistry Protocols
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods nih.govbenthamdirect.com. The application of microwave-assisted organic synthesis (MAOS) has been extensively reviewed for the preparation of quinoline derivatives benthamdirect.com. For instance, the synthesis of quinoline-4-carboxylic acids from isatins and ketones has been achieved in minutes with high yields under microwave irradiation, compared to hours or days with conventional heating tandfonline.com. The Duff formylation of phenothiazine, a reaction to introduce a formyl group, has also been successfully performed using microwave assistance nih.gov.
Flow Chemistry Protocols:
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability ucd.ie. The synthesis of quinolines has been successfully translated to continuous flow systems. For example, a continuous photochemical process has been developed for the synthesis of a series of quinoline products with high throughput ucd.ievapourtec.com. Flow chemistry has also been employed for the synthesis of 3-substituted quinolines, demonstrating its versatility in accessing diverse quinoline scaffolds acs.org.
| Technique | Key Advantages | Application in Quinoline Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Synthesis of quinoline-4-carboxylic acids, Duff formylation nih.govtandfonline.com |
| Flow Chemistry | Enhanced safety, scalability, reproducibility | Photochemical synthesis of quinolines, synthesis of 3-substituted quinolines ucd.ievapourtec.comacs.org |
Chemical Reactivity and Transformation Pathways of 2 Methylquinolin 3 Yl Phenyl Methanone
Reactions Involving the Ketone Moiety
The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-protons, is a hub of reactivity. It readily participates in nucleophilic additions, enolate-mediated substitutions, and can undergo oxidation and rearrangement.
The carbonyl carbon of the ketone in (2-methylquinolin-3-yl)(phenyl)methanone is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.
Hydride Reduction: Complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reagents for the reduction of ketones to secondary alcohols. In the case of this compound, this reaction would yield (2-methylquinolin-3-yl)(phenyl)methanol. The general transformation is as follows:
This compound + [H⁻] → (2-Methylquinolin-3-YL)(phenyl)methanol
Organometallic Additions: Organometallic reagents, like Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that add a new carbon substituent to the carbonyl carbon. saskoer.ca This reaction is a powerful tool for forming carbon-carbon bonds. For instance, the reaction with methylmagnesium bromide would produce 1-((2-methylquinolin-3-yl)-1-phenyl)ethanol.
This compound + R-MgX/R-Li → (2-Methylquinolin-3-YL)(phenyl)(R)C-OH
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Sodium borohydride (NaBH₄) | (2-Methylquinolin-3-YL)(phenyl)methanol |
| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-((2-Methylquinolin-3-YL)-1-phenyl)ethanol |
| This compound | Phenyllithium (C₆H₅Li) | (2-Methylquinolin-3-YL)diphenylmethanol |
While this compound does not possess protons on the carbon atom alpha to the carbonyl group and the quinoline (B57606) ring, the methyl group of the quinoline ring at the 2-position offers a site for enolate-like chemistry under specific conditions, although this is less typical than alpha-proton abstraction from a ketone. Standard enolate formation would require an alpha-proton adjacent to the carbonyl, which is absent in this molecule as the carbonyl is directly attached to the quinoline and phenyl rings. masterorganicchemistry.comlibretexts.orglibretexts.org
However, the methyl group on the quinoline ring is benzylic-like and can be deprotonated by strong bases to form a resonance-stabilized anion. This anion can then react with electrophiles. For example, treatment with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide could potentially lead to alkylation at the methyl group.
The ketone functionality can undergo oxidative cleavage in a process known as the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgnih.govthermofisher.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, converting a ketone into an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For this compound, the two groups are the 2-methylquinolin-3-yl group and the phenyl group. Generally, aryl groups with electron-donating substituents have a higher migratory aptitude than phenyl groups, while aryl groups with electron-withdrawing substituents have a lower migratory aptitude. The quinoline ring system's electronic properties will influence which group migrates. Given the general migratory aptitude order (tert-alkyl > cyclohexyl > sec-alkyl > phenyl > prim-alkyl > methyl), the phenyl group is a likely candidate for migration. organic-chemistry.org
This compound + Peroxy acid → Phenyl 2-methylquinoline-3-carboxylate or 2-Methylquinolin-3-yl benzoate
The outcome depends on the relative migratory abilities of the phenyl and the substituted quinolinyl group.
| Reaction Type | Reagent | Potential Product(s) |
|---|---|---|
| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Phenyl 2-methylquinoline-3-carboxylate or 2-Methylquinolin-3-yl benzoate |
Reactivity of the Quinoline Nucleus
The quinoline ring system is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen atom and the substituents on the rings.
The benzo-fused ring of the quinoline nucleus can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. byjus.commasterorganicchemistry.commsu.eduyoutube.com The position of substitution is directed by the existing substituents: the methyl group at position 2 and the benzoyl group at position 3.
The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 4 on the quinoline ring are already substituted). The benzoyl group, being an electron-withdrawing group, is deactivating and a meta-director. aiinmr.comlibretexts.org Therefore, the substitution on the carbocyclic ring will be influenced by the deactivating effect of the pyridine (B92270) ring nitrogen and the benzoyl group, and the activating effect of the methyl group. Electrophilic substitution is generally expected to occur on the benzene (B151609) ring of the quinoline system, as the pyridine ring is deactivated towards electrophilic attack. The directing effects would favor substitution at positions 6 and 8.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (2-Methyl-6-nitroquinolin-3-YL)(phenyl)methanone and (2-Methyl-8-nitroquinolin-3-YL)(phenyl)methanone |
| Bromination | Br₂, FeBr₃ | (6-Bromo-2-methylquinolin-3-YL)(phenyl)methanone and (8-Bromo-2-methylquinolin-3-YL)(phenyl)methanone |
The pyridine ring of the quinoline nucleus is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The benzoyl group at the 3-position further deactivates the ring towards electrophiles but activates it for nucleophilic substitution.
A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves the amination of the ring, typically at the 2- or 4-position, using sodium amide (NaNH₂). wikipedia.orgrsc.orgresearchgate.netslideshare.netresearchgate.net For this compound, the 2-position is already substituted. Therefore, nucleophilic attack would likely be directed to the 4-position. The electron-withdrawing benzoyl group at the 3-position would facilitate this attack.
This compound + NaNH₂ → (4-Amino-2-methylquinolin-3-YL)(phenyl)methanone
Chemical Transformations Involving the Nitrogen Heteroatom
The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles. These transformations are fundamental in modifying the electronic properties of the quinoline system and in creating precursors for further functionalization.
N-Alkylation to Form Quinolinium Salts: The quinoline nitrogen can be readily alkylated by reacting with alkyl halides or other alkylating agents, such as a bromo-Wang resin, to form quaternary quinolinium salts. acs.org These salts are not only stable compounds but also serve as activated intermediates for subsequent reactions. The introduction of a positive charge on the nitrogen atom enhances the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack. For instance, the formation of 1-benzyl-4-aminoquinolinium salts has been demonstrated, showcasing the utility of this pathway. acs.org
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding quinoline N-oxide. This transformation is typically achieved using oxidizing agents like dimethyldioxirane, which can quantitatively produce N-oxides as the sole products. researchgate.net The N-oxide functionality significantly alters the reactivity of the quinoline core. It can act as an internal oxidant and directs further functionalization to the C2 and C8 positions of the quinoline ring. nih.govacs.orgthieme-connect.de For example, quinoline N-oxides are key intermediates in palladium-catalyzed C2-alkylation and rhodium(III)-catalyzed C8-alkylation reactions. nih.govacs.org This selective activation is a powerful tool for introducing substituents at positions that are otherwise difficult to functionalize. beilstein-journals.orgresearchgate.net
| Transformation | Reagent/Catalyst | Product Type | Reference |
| N-Alkylation | Alkyl Halides, Bromo-Wang Resin | Quinolinium Salt | acs.org |
| N-Oxidation | Dimethyldioxirane | Quinoline N-Oxide | researchgate.net |
| C2-Alkylation | Pd(OAc)₂, [Rh(cod)Cl]₂ | C2-Substituted Quinoline | nih.gov |
| C8-Alkylation | [RhCp*Cl₂]₂ | C8-Substituted Quinoline | acs.org |
Transformations of the 2-Methyl Substituent
The methyl group at the C2 position of the quinoline ring is particularly reactive due to the acidifying effect of the adjacent heterocyclic nitrogen atom. This "active methylene" character allows for a variety of transformations, including C–H functionalization, oxidation, and condensation reactions.
Selective C(sp³)–H Functionalization of the Methyl Group
Direct functionalization of the C(sp³)–H bonds of the 2-methyl group is an efficient strategy for forming new carbon-carbon and carbon-heteroatom bonds. This approach avoids the need for pre-functionalization of the methyl group, adhering to the principles of atom and step economy.
Recent advancements have enabled metal-free C(sp³)–H functionalization. For example, an iodine-catalyzed reaction between 2-methylquinolines and 2-styrylanilines using tert-butyl hydroperoxide (TBHP) as an oxidant leads to the synthesis of complex quinoline derivatives through a tandem process involving oxidation of the methyl group. Acetic acid can be used as a promoter to activate the methyl group and facilitate enamine tautomerization.
Rhodium(I)-phosphine catalysts have also been employed for the ortho-alkylation of nitrogen-containing heterocycles, including quinolines, with olefins. nih.gov This method allows for the introduction of various alkyl groups at the methyl position, with catalyst loadings as low as 1% Rh demonstrating high efficiency. nih.gov
Oxidation Pathways to Form Carbaldehyde or Carboxylic Acid Derivatives
The 2-methyl group can be selectively oxidized to yield the corresponding carbaldehyde or carboxylic acid. These derivatives are valuable synthetic intermediates for further molecular elaboration. A common method involves the use of an iodine/TBHP system in DMSO, which can convert 2-methylquinoline (B7769805) into quinoline-2-carbaldehyde in high yield. This reaction is believed to proceed through the oxidation of C(sp³)–H bonds to form the aldehyde motif.
Further oxidation to the carboxylic acid can also be achieved, although care must be taken to avoid over-oxidation or degradation of the quinoline ring, especially under harsh conditions like hot alkaline KMnO₄.
Condensation Reactions Involving the Active Methylene (B1212753) Group
The active nature of the 2-methyl group enables it to participate in condensation reactions with aldehydes and other carbonyl compounds. The 2-methylquinoline can readily convert to its enamine tautomeric form, especially under catalytic conditions, which then acts as a nucleophile.
Knoevenagel-type condensation reactions with aromatic aldehydes are a straightforward approach to synthesize 2-styrylquinolines. This reaction is often catalyzed by acetic anhydride (B1165640) and acetic acid. The reaction proceeds through a rate-determining addition step, followed by esterification and a rapid elimination to yield the final trans-β-(2-quinolyl)styrene product. Electron-withdrawing groups on the benzaldehyde (B42025) promote the initial addition step.
| Transformation | Reagents/Conditions | Product | Reference |
| C(sp³)–H Functionalization | I₂, TBHP, DMSO | Functionalized Quinolines | |
| Oxidation | I₂, TBHP, DMSO | Quinoline-2-carbaldehyde | |
| Condensation | Aromatic Aldehydes, Acetic Anhydride | 2-Styrylquinolines |
Advanced Derivatization Strategies for Expanding Molecular Diversity
Synthesis of Substituted this compound Analogues
Creating analogues of this compound involves modifying the quinoline core, the 2-methyl group, or the 3-benzoyl group. A variety of classical and modern synthetic methods can be employed to achieve this molecular diversity.
The fundamental quinoline structure can be assembled through several named reactions. The Doebner reaction , involving the condensation of an aniline, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids, which can be further modified. The Povarov reaction is a powerful multicomponent reaction that uses anilines, aldehydes, and dienophiles to construct substituted tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. mdpi.com This method allows for the introduction of diverse substituents at various positions of the quinoline ring in a single step. mdpi.com
For modifications at the 3-position, the Vilsmeier-Haack reaction is particularly useful. This reaction can introduce a formyl group at the C3 position of a quinoline ring, creating a 3-carbaldehyde derivative. This aldehyde can then serve as a handle for further transformations, such as the Darzens reaction to form epoxides or condensation reactions to build more complex side chains. A study on the synthesis of (3-(2-Chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives utilized a 2-chloroquinoline-3-carbaldehyde (B1585622) precursor, highlighting a viable route for elaborating the 3-position. researchgate.net
Furthermore, N-furoylation of a tetrahydroquinoline core demonstrates another pathway for derivatization at the nitrogen atom, leading to amide analogues. mdpi.com These strategies, combined with the transformations of the 2-methyl group described previously, provide a comprehensive toolkit for generating a library of substituted this compound analogues for various research applications.
Formation of Polycyclic Systems Incorporating the Quinoline-Ketone Unit
The generation of new rings fused to the this compound structure is conceptually achievable through reactions that leverage the proximate and reactive 2-methyl and 3-benzoyl groups. These hypothetical pathways are largely predicated on well-established principles of organic synthesis, including intramolecular condensation and cyclization reactions, which are fundamental in the construction of complex heterocyclic compounds.
One of the most foreseeable routes to a polycyclic system involves the base-catalyzed intramolecular cyclization. In this scenario, a strong base could be employed to deprotonate the 2-methyl group, thereby generating a nucleophilic carbanion. This reactive intermediate could then undergo an intramolecular attack on the electrophilic carbonyl carbon of the adjacent benzoyl group. The subsequent cyclization and dehydration would be expected to yield a novel fused system, potentially a derivative of indeno[2,1-b]quinoline. The feasibility of this transformation would be contingent on the relative acidities of the methyl protons and the energetics of the ring closure.
Another potential avenue for polycyclic system formation is through acid-catalyzed intramolecular electrophilic aromatic substitution. This pathway would necessitate the conversion of the 2-methyl group into a suitable electrophile. While less straightforward than base-catalyzed cyclization, derivatization of the methyl group, followed by acid-mediated cyclization onto the electron-rich phenyl ring of the benzoyl moiety, could theoretically lead to the formation of a six-membered ring, resulting in a dibenzo[b,h] wikipedia.orgjk-sci.comnaphthyridine derivative. The success of such a reaction would be highly dependent on the specific reaction conditions and the ability to generate a sufficiently reactive electrophilic center at the 2-position.
Photocyclization represents a third potential strategy for the annulation of a new ring onto the this compound scaffold. Upon absorption of ultraviolet light, the benzoyl group could be excited to a reactive state, facilitating an intramolecular reaction with the 2-methyl group or even the quinoline ring itself. Photochemical reactions are a powerful tool in the synthesis of complex polycyclic aromatic compounds, and it is conceivable that such a transformation could be applied to engender novel fused systems from the title compound.
While these proposed pathways remain theoretical in the absence of direct literature precedent for this compound, they are grounded in the fundamental reactivity of the functional groups present in the molecule. Further research and experimental validation are necessary to explore the viability of these and other potential transformation pathways for the synthesis of novel polycyclic systems derived from this versatile quinoline-ketone building block.
Table 1: Potential Polycyclic Systems from this compound
| Proposed Reaction Type | Key Intermediate/Reactive Species | Potential Polycyclic Product |
| Base-Catalyzed Intramolecular Cyclization | Nucleophilic carbanion at the 2-methyl position | Indeno[2,1-b]quinoline derivative |
| Acid-Catalyzed Intramolecular Cyclization | Electrophilic center at the 2-methyl position | Dibenzo[b,h] wikipedia.orgjk-sci.comnaphthyridine derivative |
| Photocyclization | Excited state of the benzoyl group | Various fused aromatic systems |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for (2-Methylquinolin-3-YL)(phenyl)methanone Synthesis
The formation of this compound can be achieved through several synthetic routes, with the Friedländer annulation being a prominent method. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a β-diketone. Mechanistic studies of the Friedländer synthesis have been a subject of interest to elucidate the precise sequence of bond-forming and bond-breaking events.
The synthesis of quinolines via the Friedländer reaction can proceed through two primary mechanistic pathways: an initial aldol (B89426) condensation or the formation of a Schiff base. In the context of synthesizing this compound, the reaction would typically involve 2-aminobenzophenone (B122507) and a suitable diketone.
Alternatively, the reaction can commence with the formation of a Schiff base (an imine) between the amino group of 2-aminobenzophenone and one of the carbonyl groups of the diketone. This is then followed by an intramolecular aldol condensation to form a hydroxylated intermediate, which subsequently dehydrates to yield the final quinoline (B57606) product. While both pathways are considered viable, experimental evidence for similar systems suggests that the aldol-first pathway is often favored under both acidic and basic conditions. researchgate.netwikipedia.org
The key bond formations in this process are the C-C bond formation during the aldol condensation and the C-N bond formation during the cyclization (or initial imine formation). The primary bond cleavage events involve the loss of water molecules during the dehydration steps that lead to the aromatic quinoline ring system.
The direct experimental observation and characterization of intermediates in the Friedländer synthesis are challenging due to their transient nature. The aldol adduct and the subsequent cyclized, non-aromatic intermediates are typically short-lived and readily convert to the more stable quinoline product. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in identifying and characterizing these fleeting species. Theoretical calculations can model the geometries and energies of the various intermediates and transition states along the reaction coordinate. For the aldol condensation step, transition state geometries can be calculated to understand the stereochemical outcome of the reaction. illinois.edumdpi.comnih.gov These calculations help to visualize the concerted or stepwise nature of the bond-forming and -breaking processes and to identify the highest energy barrier, which corresponds to the rate-determining step. For instance, DFT calculations on aldol condensations can elucidate the chair-like transition state that dictates the stereoselectivity of the reaction. nih.gov
Detailed Analysis of Catalytic Cycles in Metal-Catalyzed Processes
While the classical Friedländer synthesis can be performed under acid or base catalysis, various metal-catalyzed methods for quinoline synthesis have also been developed. These often offer milder reaction conditions and improved yields. For instance, copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohol with ketones represents a modern approach to quinoline synthesis. nih.gov
A plausible catalytic cycle for a copper-catalyzed synthesis of a quinoline derivative would typically involve the following steps:
Oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde by the copper catalyst.
Aldol condensation of the in-situ generated aldehyde with a ketone.
Dehydration of the aldol adduct.
Intramolecular cyclization and subsequent aromatization to form the quinoline ring, with the regeneration of the active copper catalyst.
Similarly, palladium-catalyzed aza-Wacker oxidative cyclization offers another route to 2-methylquinolines. The proposed mechanism for this reaction involves the coordination of palladium to the alkene and nitrogen of the substrate, followed by aminopalladation, β-hydride elimination, and dehydration to furnish the quinoline product. organic-chemistry.org
Kinetic Studies and Determination of Rate-Limiting Steps
In the Combes quinoline synthesis, which involves the reaction of anilines with β-diketones under acidic conditions, the electrophilic aromatic annulation step is considered to be rate-determining. wikipedia.org The regioselectivity of this reaction is influenced by the steric effects of the substituents in this rate-limiting step. wikipedia.org
Theoretical Chemistry and Computational Modeling Applications
Theoretical chemistry, particularly DFT, provides a powerful tool for investigating the structural and electronic properties of molecules like this compound at an atomic level. These computational methods can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.
DFT calculations are widely used to optimize the geometry of molecules and to calculate various electronic properties. For this compound, DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller energy gap generally indicates higher reactivity.
The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule. This information is valuable for predicting the sites of electrophilic and nucleophilic attack.
Table 1: Calculated Geometrical Parameters of a Representative Quinoline Ketone Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (quinoline ring) | 1.37-1.42 | 118-122 |
| C-N (quinoline ring) | 1.33-1.38 | 117-123 |
| C=O (methanone) | 1.22-1.24 | - |
| C-C (quinoline-carbonyl) | 1.48-1.52 | - |
| C-C (phenyl-carbonyl) | 1.48-1.52 | - |
| C-C-C (in rings) | - | 119-121 |
| C-N-C (in quinoline) | - | 117-118 |
| C-C=O | - | 119-121 |
Note: These are typical value ranges for similar structures and not specific experimental or calculated values for this compound.
Table 2: Calculated Electronic Properties of a Representative Quinoline Ketone Derivative
| Property | Value |
|---|---|
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
| Dipole Moment | 2.0 to 4.0 D |
Note: These are typical value ranges for similar structures and not specific experimental or calculated values for this compound.
Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry offers powerful tools to predict the chemical behavior of molecules like this compound. Density Functional Theory (DFT) is a primary method used to understand electronic structure and predict reactivity. nih.gov By calculating various molecular properties and descriptors, scientists can forecast how the molecule will interact with other reagents, which parts of the molecule are most likely to react (regioselectivity), and the three-dimensional orientation of the products (stereoselectivity).
Reactivity Descriptors: Key insights into a molecule's reactivity are derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov Other quantum chemical descriptors are also calculated to provide a more comprehensive picture. These include:
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
These parameters are calculated from the HOMO and LUMO energies and are instrumental in comparing the reactivity of a series of related compounds. nih.gov For instance, charge density calculations on similar quinolinyl derivatives have been used to identify electron-deficient sites, predicting where a nucleophilic attack is most likely to occur. researchgate.net
Table 1: Illustrative Reactivity Descriptors for this compound Calculated via DFT Note: The following data are hypothetical examples generated for illustrative purposes, based on typical values for similar heterocyclic ketones.
| Parameter | Symbol | Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | 4.45 | A smaller gap suggests higher reactivity. |
| Chemical Hardness | η | 2.225 | Indicates moderate stability. |
| Chemical Softness | S | 0.449 | Reciprocal of hardness. |
| Electronegativity | χ | 4.025 | Represents the molecule's ability to attract electrons. |
Regioselectivity and Stereoselectivity Prediction: To predict where a reaction will occur on the quinoline ring or the benzoyl group, computational chemists analyze the distribution of electrostatic potential (ESP) and calculate Fukui functions. The ESP map visually shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Fukui functions provide a more quantitative measure, indicating the sites most susceptible to nucleophilic, electrophilic, or radical attack. By simulating the approach of a reactant and calculating the energy of the transition states for different reaction pathways, the most favorable (lowest energy) path can be determined, thereby predicting the regioselectivity and stereoselectivity of the outcome. researchgate.net
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For a molecule like this compound, which has rotational freedom around the bond connecting the quinoline and carbonyl groups, MD simulations provide critical insights into its conformational preferences and dynamic behavior in different environments (e.g., in a vacuum or in a solvent).
The simulation begins with an optimized molecular structure and assigns initial velocities to each atom. The forces acting on each atom are then calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities over a very short time step (typically femtoseconds). Repeating this process millions of times generates a trajectory that maps the molecule's motion and conformational changes. mdpi.com
Conformational Analysis: Analysis of the MD trajectory can reveal the most stable, low-energy conformations of the molecule. nih.gov A key parameter to study is the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring. By plotting the frequency of different dihedral angles observed during the simulation, a conformational energy landscape can be inferred, highlighting the most populated (and thus most stable) rotational states. This information is vital for understanding how the molecule's shape influences its interactions with biological targets or other chemicals.
Dynamic Analysis: MD simulations also provide information about the molecule's flexibility. Root Mean Square Deviation (RMSD) analysis of the atomic positions over time indicates the stability of the molecule's conformation. nih.gov A stable system will show the RMSD value reaching a plateau. Root Mean Square Fluctuation (RMSF) calculations can pinpoint which parts of the molecule are the most mobile. For this compound, one would expect higher fluctuation in the phenyl group relative to the more rigid quinoline core.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings Note: The following data are hypothetical examples generated for illustrative purposes.
| Parameter | Value/Description | Purpose |
|---|---|---|
| Simulation Software | GROMACS, NAMD, or similar frontiersin.org | To run the molecular dynamics simulation. |
| Force Field | AMBER, CHARMM, or similar | A set of parameters to calculate potential energy and forces. |
| Solvent Model | TIP3P Water | To simulate the molecule's behavior in an aqueous environment. |
| Simulation Time | 100 nanoseconds (ns) | The duration of the simulation to ensure adequate sampling of conformational space. |
| Temperature | 300 K | To simulate conditions at room temperature. |
| Key Findings | ||
| Predominant Dihedral Angle | ~45° | The most frequently observed angle between the quinoline and phenyl rings, representing the most stable conformation. |
| Average RMSD | 1.5 Å (after equilibration) | Indicates the overall structural stability during the simulation. |
By employing these computational techniques, a detailed understanding of the reactivity and dynamic nature of this compound could be developed, guiding future synthetic efforts and applications.
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the molecular framework of (2-Methylquinolin-3-YL)(phenyl)methanone.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map out the complete chemical structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would be characterized by distinct signals corresponding to the methyl group, the aromatic protons of the quinoline (B57606) ring system, and the aromatic protons of the phenyl ring. Based on analyses of closely related compounds like Phenyl(2-phenylquinolin-3-yl)methanone, the aromatic protons of the quinoline and phenyl rings are expected to appear in the downfield region, typically between δ 7.2 and 8.4 ppm. rsc.org The single proton on the C4 position of the quinoline ring is anticipated to be a sharp singlet at a significantly downfield shift, around δ 8.3 ppm, due to its proximity to the nitrogen atom and the carbonyl group. rsc.org The methyl group protons at the C2 position would appear as a sharp singlet in the upfield region, likely around δ 2.5-2.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show a distinct signal for the carbonyl carbon (C=O) of the methanone (B1245722) group at a characteristic downfield shift, typically in the range of δ 195-197 ppm. rsc.org The carbon of the methyl group would resonate in the upfield region. The aromatic carbons of both the quinoline and phenyl rings would produce a cluster of signals in the δ 125-158 ppm range. rsc.org For the analogous compound Phenyl(quinolin-3-yl)methanone, the carbonyl carbon appears at δ 194.8 ppm. mdpi.com
2D NMR Experiments: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.
COSY experiments would establish the connectivity between adjacent protons (e.g., within the aromatic rings).
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as linking the phenyl ring and the quinoline moiety to the carbonyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~196.0 |
| Quinoline C2-CH₃ | ~2.7 | ~25.0 |
| Quinoline C4-H | ~8.3 | ~137.0 |
| Quinoline Aromatic-H | 7.5 - 8.2 | 127.0 - 148.0 |
| Phenyl Aromatic-H | 7.3 - 7.8 | 128.0 - 138.0 |
Note: The chemical shifts are predicted based on data from structurally similar compounds reported in the literature. rsc.orgmdpi.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. This peak is expected to appear in the region of 1660-1680 cm⁻¹. Other significant absorptions would include C=N and C=C stretching vibrations from the quinoline and phenyl rings in the 1500-1600 cm⁻¹ region, C-H stretching vibrations of the aromatic rings just above 3000 cm⁻¹, and C-H stretching of the methyl group just below 3000 cm⁻¹. The presence of these characteristic bands provides strong evidence for the compound's core structure.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Ketone (C=O) | Stretch | 1660 - 1680 |
| Aromatic C=C and Quinoline C=N | Stretch | 1500 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl (CH₃) C-H | Stretch | 2850 - 2960 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental composition. Using techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy. For this compound (C₁₇H₁₃NO), the calculated monoisotopic mass of the protonated species is 248.1070 g/mol . An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong confirmation of the molecular formula. rsc.org
Furthermore, fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the quinoline or phenyl rings, leading to characteristic fragment ions that can be used to confirm the connectivity of the molecular structure.
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for these purposes.
HPLC is the preferred method for assessing the purity of non-volatile, thermally stable compounds like this compound. A typical method would involve reverse-phase chromatography.
Method Development Parameters:
Column: A C18 stationary phase is commonly used for separating aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the compound.
Detection: A UV detector is highly suitable, as the quinoline and phenyl rings are strong chromophores. The detection wavelength would be set at the λ_max of the compound to ensure maximum sensitivity.
Purity Assessment: The purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
While this compound may have limited volatility for direct GC analysis due to its relatively high molecular weight and polarity, GC can be employed if the compound is sufficiently thermally stable or if it is converted into a more volatile derivative.
Method Development Considerations:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separating compounds of this nature.
Injector and Detector Temperature: The injector and detector temperatures must be high enough to ensure complete volatilization of the compound without causing thermal degradation.
Oven Temperature Program: A temperature program starting at a moderate temperature and ramping up to a higher temperature would be used to ensure good separation and reasonable retention times.
Detector: A Flame Ionization Detector (FID) would provide a robust response, while a Mass Spectrometer (MS) detector would offer the added benefit of confirming the identity of the eluted peak by its mass spectrum.
The use of GC is less common than HPLC for this class of compounds but can be a valuable tool, particularly for identifying and quantifying any volatile impurities that may be present.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of a benzoyl group at the 3-position of the 2-methylquinoline (B7769805) core renders (2-Methylquinolin-3-YL)(phenyl)methanone a valuable intermediate in the synthesis of more intricate molecular architectures. The carbonyl group and the methyl group can undergo a variety of chemical transformations, allowing for the elaboration of the quinoline (B57606) skeleton into more complex structures.
Research has shown that quinoline derivatives are crucial precursors for molecules with potential therapeutic properties. For instance, related quinoline structures can be transformed into oxirane derivatives, which are known intermediates for the synthesis of biologically active compounds. The general reactivity of the quinoline core, often enhanced by substituents like the methyl and benzoyl groups, allows for its incorporation into larger, polycyclic systems with potential applications in medicinal chemistry.
While specific, extensively documented pathways starting from this compound to complex natural products or pharmaceuticals are not widely reported, its structural analogy to other reactive quinoline intermediates suggests its utility in similar synthetic strategies. The presence of multiple reactive sites provides a platform for diverse functionalization, paving the way for the construction of novel bioactive agents.
Precursor for the Development of Novel Synthetic Reagents and Ligands
The development of novel reagents and ligands is a cornerstone of modern synthetic chemistry, enabling new transformations and the synthesis of complex targets. The structure of this compound is well-suited for its derivatization into novel synthetic tools.
The nitrogen atom within the quinoline ring and the oxygen atom of the carbonyl group can act as coordination sites for metal ions. This bidentate potential allows for the design and synthesis of novel ligands for catalysis. By modifying the quinoline or phenyl rings, the steric and electronic properties of the resulting metal complexes can be fine-tuned, potentially leading to catalysts with enhanced activity and selectivity for a range of organic transformations.
Furthermore, the reactivity of the carbonyl and methyl groups can be exploited to introduce other functionalities, transforming the molecule into a platform for the development of organocatalysts or specialized reagents for specific synthetic operations.
Potential in the Construction of Functional Organic Materials
The inherent properties of the quinoline ring system, such as its aromaticity, rigidity, and electron-accepting nature, make it an attractive component for the construction of functional organic materials with interesting optical and electronic properties.
Polyquinolines are a class of polymers known for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties. Current time information in Iowa County, US.rsc.org These materials have found applications in areas such as high-performance plastics and organic electronics. The synthesis of polyquinolines often involves the polymerization of monomers containing the quinoline moiety. Current time information in Iowa County, US.
This compound, with its reactive sites, holds potential as a monomer or a precursor to a monomer for the synthesis of novel polyquinolines. The methyl and carbonyl groups could be functionalized to create polymerizable units. For example, the methyl group could be condensed with other monomers in reactions like the Friedländer annulation to grow the polymer chain. The resulting conjugated polymers could exhibit unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 1: Potential Functionalization of this compound for Polymer Synthesis
| Reactive Site | Potential Functionalization | Resulting Monomer Type |
| Methyl Group | Aldol (B89426) condensation, Knoevenagel condensation | AB-type or AA-type |
| Phenyl Group | Introduction of polymerizable groups (e.g., vinyl, ethynyl) | BB-type |
| Quinoline Ring | Halogenation followed by cross-coupling reactions | AA-type or BB-type |
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The quinoline ring is known to participate in π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures.
The planar aromatic structure of this compound, combined with the potential for hydrogen bonding through derivatization of the carbonyl group, makes it a candidate for the construction of self-assembling systems. These assemblies can lead to the formation of materials with ordered structures at the nanoscale, such as liquid crystals, gels, or crystalline solids with specific functionalities. The ability to control the assembly through chemical modification of the core structure opens up possibilities for creating materials with tailored properties for applications in sensing, molecular recognition, and nanotechnology.
Future Research Perspectives and Emerging Trends
Development of Highly Efficient, Chemo-, and Regioselective Synthetic Routes
The synthesis of quinoline (B57606) derivatives, including (2-Methylquinolin-3-YL)(phenyl)methanone, often presents challenges related to selectivity and efficiency. Future research will undoubtedly focus on the development of synthetic routes that offer high degrees of chemo- and regioselectivity, minimizing the formation of unwanted byproducts and simplifying purification processes.
One promising avenue is the continued exploration of C-H activation strategies. mdpi.com Direct functionalization of the quinoline core and its precursors via transition-metal-catalyzed C-H activation can provide atom- and step-economical pathways to substituted quinolines. mdpi.commdpi.com These methods can offer alternative and more direct approaches compared to classical named reactions like the Friedländer or Pfitzinger syntheses, which sometimes suffer from harsh reaction conditions and limited substrate scope. mdpi.comnih.gov For instance, developing catalytic systems that can selectively activate specific C-H bonds on the quinoline nucleus would allow for the precise introduction of functional groups, a key step in the synthesis of complex derivatives.
Furthermore, advancements in dearomative hydroboration techniques present a novel strategy for the regioselective functionalization of quinolines. nih.gov By selectively modifying the aromatic core, these methods provide access to highly functionalized heterocyclic structures that are otherwise difficult to obtain. nih.gov The ability to control the regioselectivity of such transformations through ligand modification opens up new possibilities for creating diverse libraries of quinoline-based compounds. nih.gov
| Synthetic Strategy | Advantages | Representative Catalyst/Reagent |
| C-H Activation | Atom and step economy, direct functionalization | Palladium, Rhodium, Cobalt, Copper complexes mdpi.commdpi.com |
| Friedländer Annulation | Simple, straightforward approach | Acid or base catalysts, ionic liquids, solid acid catalysts mdpi.comnih.gov |
| Pfitzinger Reaction | Access to quinoline-4-carboxylic acids | Basic conditions, microwave irradiation mdpi.com |
| Dearomative Hydroboration | Access to highly functionalized heterocycles | Phosphine-ligated borane (B79455) complexes nih.gov |
Exploration of Novel Catalytic Systems for Sustainable Production and Transformations
The development of sustainable chemical processes is a major driving force in modern synthetic chemistry. For the production of quinolines, future research will increasingly focus on the discovery and application of novel catalytic systems that are environmentally benign and reusable.
Transition metal catalysts, such as those based on palladium, copper, rhodium, and cobalt, have been instrumental in advancing quinoline synthesis. mdpi.comnumberanalytics.com However, the focus is shifting towards developing catalysts that are more abundant, less toxic, and can operate under milder conditions. For example, the use of heterogeneous catalysts is gaining traction due to their ease of separation, recovery, and recyclability, which contributes to more sustainable manufacturing processes. numberanalytics.com Nanoporous materials and solid acid catalysts, for instance, have shown promise in facilitating quinoline synthesis via the Friedländer reaction under environmentally friendly conditions. mdpi.comnih.gov
In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful tools for quinoline synthesis and transformation. These approaches offer the potential for high enantioselectivity, a crucial aspect in the synthesis of chiral quinoline derivatives for various applications. The development of asymmetric Friedländer reactions is a testament to the progress in this area. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To meet the potential industrial demand for this compound and other quinoline derivatives, scalable and efficient production methods are essential. Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. researchgate.netsyrris.comnih.gov
The integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new quinoline-based compounds. syrris.com Automated systems can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and reagent stoichiometry, to identify optimal conditions for a given transformation. syrris.com This high-throughput approach can significantly shorten the development timeline for new synthetic routes and facilitate the production of compound libraries for screening purposes. syrris.com Recent studies have demonstrated the successful application of flow chemistry for the synthesis of various heterocyclic compounds, including quinoline derivatives, highlighting the potential of this technology for the large-scale production of this compound. researchgate.netresearchgate.netacs.org
| Technology | Key Benefits |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, reproducibility researchgate.netnih.gov |
| Automated Synthesis | High-throughput screening, rapid optimization, library generation syrris.com |
Computational Design and Discovery of New Quinoline-Based Compounds with Tailored Properties
Computational chemistry and in-silico screening methods are becoming indispensable tools in modern drug discovery and materials science. researchgate.net These approaches can be leveraged to design and discover new quinoline-based compounds, including derivatives of this compound, with specific, tailored properties.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict the biological activity and physical properties of novel quinoline derivatives. nih.govresearchgate.net For example, 3D-QSAR models can correlate the three-dimensional structure of quinoline compounds with their biological activity, providing valuable insights for the design of more potent analogs. nih.govresearchgate.net Molecular docking studies can predict the binding interactions of quinoline-based ligands with biological targets, aiding in the identification of potential drug candidates. researchgate.netnih.gov
These computational tools not only accelerate the discovery process by prioritizing the synthesis of the most promising candidates but also provide a deeper understanding of the molecular basis of their activity. This knowledge can then be used to rationally design next-generation compounds with improved efficacy and selectivity. nih.govresearchgate.net
Expansion of Synthetic Applications in Non-Biological Fields and Interdisciplinary Research
While quinoline derivatives have been extensively studied for their biological activities, there is a growing interest in exploring their applications in non-biological fields. The unique photophysical and electronic properties of the quinoline scaffold make it an attractive building block for the development of advanced materials.
Future research is expected to focus on the synthesis of novel quinoline-based compounds for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and functional dyes. For instance, the development of quinoline-based fluorescent dyes is an active area of research. youtube.com The ability to tune the emission properties of these compounds through chemical modification opens up possibilities for their use in a variety of imaging and sensing applications.
Furthermore, the integration of quinoline chemistry with other disciplines, such as materials science, nanotechnology, and supramolecular chemistry, is expected to lead to the development of innovative technologies. For example, the incorporation of quinoline moieties into polymers or metal-organic frameworks could lead to new materials with unique catalytic, optical, or electronic properties.
Q & A
Q. What computational tools predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking : AutoDock Vina or Glide (Schrödinger) with flexible ligand/rigid receptor (e.g., PDB: 1M17 for topoisomerase II).
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of predicted poses.
- Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
